molecular formula C15H12O2 B13146645 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one CAS No. 62731-49-1

1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one

Cat. No.: B13146645
CAS No.: 62731-49-1
M. Wt: 224.25 g/mol
InChI Key: CNLXSOMNJQUZKP-UHFFFAOYSA-N
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Description

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and an ethanone group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of 1-(9-Hydroxy-9H-fluoren-9-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenol derivatives.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1-(9-Hydroxy-9H-fluoren-9-yl)ethanone involves its interaction with various molecular targets and pathways. For example, its hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the aromatic structure allows for π-π interactions with other aromatic systems, which can affect its biological activity.

Comparison with Similar Compounds

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone can be compared to other similar compounds such as:

    Fluorenol: A hydroxy derivative of fluorene, known for its use as an insecticide and algaecide.

    Fluorenone: An oxidized form of fluorene, used in organic synthesis and as a precursor to other chemicals.

    9-Methyl-9H-fluoren-2-yl-ethanone: Another fluorene derivative with different substituents, affecting its chemical properties and applications.

Biological Activity

1-(9-Hydroxy-9H-fluoren-9-yl)ethan-1-one, also known as a derivative of fluorene, is an organic compound characterized by its unique structural features, including a hydroxy group and an ethanone moiety attached to the fluorene core. The molecular formula for this compound is C15H12O2C_{15}H_{12}O_2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 62731-49-1
Molecular Weight 224.25 g/mol
IUPAC Name 1-(9-hydroxyfluoren-9-yl)ethanone
InChI Key CNLXSOMNJQUZKP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties . For instance, it has been explored for its ability to inhibit cancer cell proliferation through various mechanisms. In vitro assays have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity . Preliminary studies have indicated effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties . The hydroxy group in its structure may contribute to its ability to inhibit inflammatory pathways, thereby reducing inflammation in various biological models .

The mechanism of action for this compound is believed to involve:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, influencing binding affinity.
  • π-π Interactions : The aromatic structure allows for π-π stacking interactions with other aromatic molecules, which can enhance its biological activity.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Study : A recent study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity. This suggests potential for development into a chemotherapeutic agent .
  • Antimicrobial Evaluation : In another study, derivatives of fluorenone including 1-(9-hydroxy-9H-fluoren-9-yl)ethanone were tested against multidrug-resistant bacterial strains. Results showed promising antibacterial activity, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

When compared to similar compounds like fluorenol and fluorenone, 1-(9-hydroxy-9H-fluoren-9-yl)ethanone exhibits unique properties due to its specific functional groups:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
1-(9-Hydroxy-9H-fluoren-9-YL)ethanoneHighModerateModerate
FluorenolLowHighLow
FluorenoneModerateLowModerate

Properties

CAS No.

62731-49-1

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(9-hydroxyfluoren-9-yl)ethanone

InChI

InChI=1S/C15H12O2/c1-10(16)15(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,17H,1H3

InChI Key

CNLXSOMNJQUZKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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